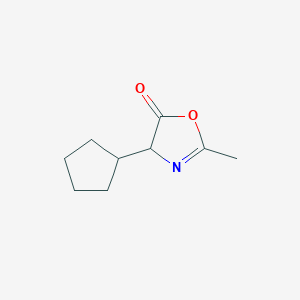![molecular formula C12H14N2O B12879380 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a propanone group at the 1-position.
Métodos De Preparación
The synthesis of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of several cancers . The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable lead compound for the development of cancer therapeutics .
Mecanismo De Acción
The mechanism of action of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition ultimately results in the reduction of tumor growth and metastasis.
Comparación Con Compuestos Similares
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be compared with other pyrrolopyridine derivatives, such as 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine and 1-(1,1-dimethylethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the ethyl group and propanone moiety in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(2-ethylpyrrolo[2,3-b]pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-3-10-8-9-6-5-7-13-12(9)14(10)11(15)4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
AGOPNLWDSUTWPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1C(=O)CC)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


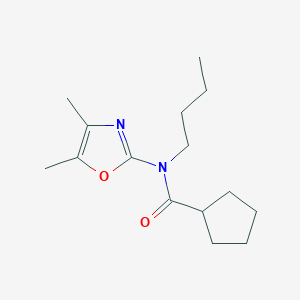
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)

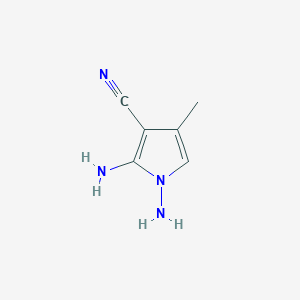
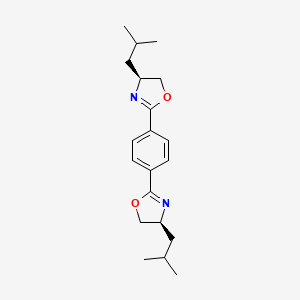

![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)

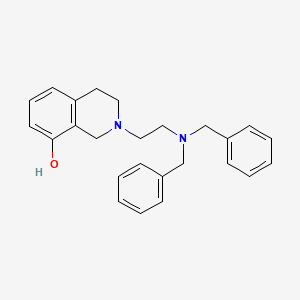
![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
